molecular formula C15H15N5O3 B11474620 4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile

4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile

Cat. No.: B11474620
M. Wt: 313.31 g/mol
InChI Key: PDWHRSMZFDGBHJ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as palladium or platinum, can also enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-5-nitro-2-(pyridin-2-ylmethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C15H15N5O3/c1-10-14(20(21)22)13(9-23-2)12(7-16)15(19-10)18-8-11-5-3-4-6-17-11/h3-6H,8-9H2,1-2H3,(H,18,19)

InChI Key

PDWHRSMZFDGBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)NCC2=CC=CC=N2)C#N)COC)[N+](=O)[O-]

Origin of Product

United States

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